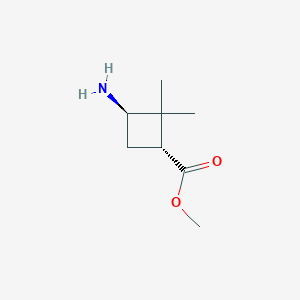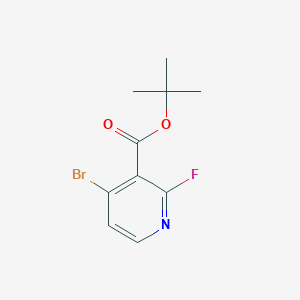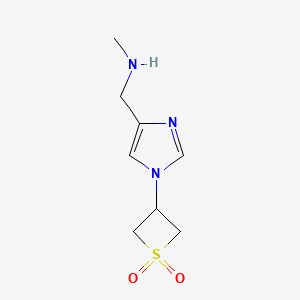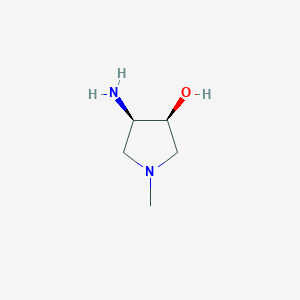
1-Ethylpiperidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylpiperidine-2-carbaldehyde is an organic compound with the molecular formula C8H15NO It belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing five methylene bridges and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of piperidine with ethyl bromide, followed by oxidation of the resulting 1-ethylpiperidine to form the aldehyde group. The reaction typically requires a strong base such as sodium hydride and an oxidizing agent like pyridinium chlorochromate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon may be used to facilitate the hydrogenation steps, while advanced purification techniques like distillation and crystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethylpiperidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-Ethylpiperidine-2-carboxylic acid.
Reduction: 1-Ethylpiperidine-2-methanol.
Substitution: Various N-substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethylpiperidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which 1-ethylpiperidine-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme function by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways involved would vary based on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethylpiperidine-3-carbaldehyde
- 1-Isopropylpiperidine-4-carbaldehyde
- 1-Ethyl-3-methylpiperidine-3-carboxylic acid
Uniqueness: 1-Ethylpiperidine-2-carbaldehyde is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications in synthesis and drug development.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-ethylpiperidine-2-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-2-9-6-4-3-5-8(9)7-10/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
RSTNKUKGWFDGPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCCC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15220591.png)
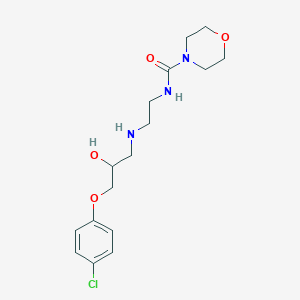
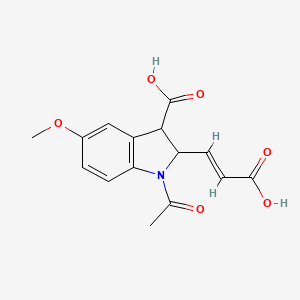
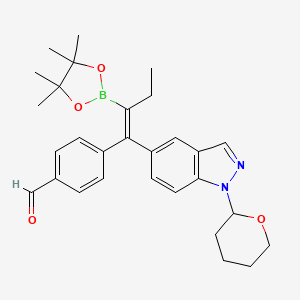
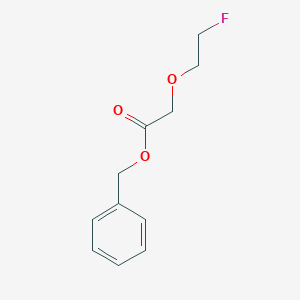


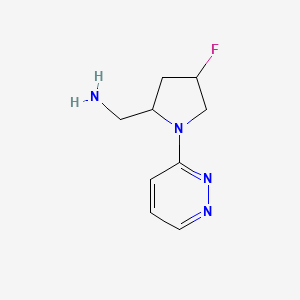
![4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B15220640.png)
